3-[1-(Dimethylamino)ethyl]aniline chemical and physical properties
3-[1-(Dimethylamino)ethyl]aniline chemical and physical properties
An in-depth technical guide to the chemical and physical properties of 3-[1-(Dimethylamino)ethyl]aniline, designed for researchers, scientists, and drug development professionals.
Abstract
3-[1-(Dimethylamino)ethyl]aniline is a substituted aniline derivative featuring a primary aromatic amine, a tertiary aliphatic amine, and a chiral center. Compounds of this class are valuable intermediates in organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core chemical and physical properties, predicted spectroscopic data, a plausible synthetic route, and essential safety and handling protocols, synthesized from available literature and data on structurally analogous compounds.
Core Chemical and Physical Properties
3-[1-(Dimethylamino)ethyl]aniline is an organic compound whose properties are dictated by its aromatic ring and the two distinct amine functionalities. While extensive experimental data for this specific molecule is not widely published, its fundamental characteristics can be reliably established.
| Property | Value | Source |
| IUPAC Name | 3-(1-(Dimethylamino)ethyl)aniline | N/A |
| CAS Number | 697306-37-9 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | Data not available; likely a liquid, possibly yellow to brown, darkening on exposure to air and light, typical of anilines. | Inferred from related compounds[2][3] |
| Melting Point | Data not available in literature. | |
| Boiling Point | Data not available in literature. | |
| SMILES | NC1=CC=CC(C(N(C)C)C)=C1 | [1] |
| InChI Key | Data not available in literature. |
Chemical Structure:
Caption: 2D structure of 3-[1-(Dimethylamino)ethyl]aniline.
Spectroscopic Data and Characterization
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | (400 MHz, CDCl₃, δ in ppm): ~7.1 (t, 1H, Ar-H), ~6.7-6.6 (m, 3H, Ar-H), ~3.6 (br s, 2H, -NH₂), ~3.3 (q, 1H, -CH-), 2.25 (s, 6H, -N(CH₃)₂), 1.35 (d, 3H, -CH-CH₃). |
| ¹³C NMR | (100 MHz, CDCl₃, δ in ppm): ~147.0 (Ar-C-N), ~146.0 (Ar-C-C), ~129.0 (Ar-CH), ~116.0 (Ar-CH), ~114.0 (Ar-CH), ~113.0 (Ar-CH), ~65.0 (-CH-), ~41.0 (-N(CH₃)₂), ~18.0 (-CH₃). |
| IR | (cm⁻¹): 3450-3350 (N-H stretch, two bands for primary amine), 3100-3000 (Aromatic C-H stretch), 2980-2800 (Aliphatic C-H stretch), 1620, 1500 (Aromatic C=C stretch), 1320 (Aromatic C-N stretch), 1260 (Aliphatic C-N stretch). |
| Mass Spec (EI) | Predicted m/z: 164 (M⁺), 149 ([M-CH₃]⁺), 120 ([M-N(CH₃)₂]⁺), 72 ([CH(CH₃)N(CH₃)₂]⁺). |
Experimental Protocols for Spectroscopic Analysis
The following are generalized, best-practice protocols for acquiring the spectroscopic data described above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
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Sample Preparation: Dissolve 5-10 mg of purified 3-[1-(Dimethylamino)ethyl]aniline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.
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¹³C NMR Acquisition: On the same instrument, acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
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Infrared (IR) Spectroscopy [4]
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Sample Preparation: As the compound is likely a liquid, the Attenuated Total Reflectance (ATR) method is most convenient. Apply a single drop of the neat liquid directly onto the ATR crystal.
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Acquisition: Record the spectrum over a standard range of 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.
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Mass Spectrometry (MS)
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Sample Introduction: For a volatile compound, direct injection or Gas Chromatography-Mass Spectrometry (GC-MS) is appropriate. Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.
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Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment patterns for structural elucidation. Electrospray Ionization (ESI) can also be used to clearly identify the protonated molecular ion [M+H]⁺ at m/z 165.
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Synthesis and Reactivity
While specific preparations of 3-[1-(Dimethylamino)ethyl]aniline are not detailed in peer-reviewed literature, a highly plausible and efficient synthetic route is the reductive amination of a commercially available precursor, 3'-aminoacetophenone. This method is a cornerstone of amine synthesis in modern organic chemistry.[5]
Proposed Synthetic Workflow: Reductive Amination
The one-pot reaction involves the formation of an enamine or iminium ion intermediate from 3'-aminoacetophenone and dimethylamine, which is then reduced in situ by a hydride-based reducing agent.
Caption: Proposed synthesis of 3-[1-(Dimethylamino)ethyl]aniline via reductive amination.
Step-by-Step Experimental Protocol
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Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3'-aminoacetophenone (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
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Amine Addition: Add an aqueous solution of dimethylamine (2.0-3.0 eq, typically 40 wt. %) to the flask. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine/iminium intermediate.
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Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring mixture. The choice of NaBH(OAc)₃ is strategic; it is a mild and selective reducing agent that does not reduce the ketone precursor and is stable in the presence of the amine.[5]
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup and Purification: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-[1-(Dimethylamino)ethyl]aniline.
Applications and Relevance in Drug Development
Substituted anilines are fundamental building blocks in medicinal chemistry.[6] 3-[1-(Dimethylamino)ethyl]aniline, with its distinct functional handles, offers significant potential for creating diverse compound libraries for drug discovery.
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Scaffold for Biologically Active Molecules: The primary aniline group can be readily acylated, sulfonated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to attach various pharmacophores.
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Chiral Intermediate: The molecule possesses a stereocenter. Enantiomerically pure forms of this compound could serve as chiral building blocks for synthesizing stereospecific drugs, which is critical for optimizing efficacy and minimizing off-target effects.
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Modulation of Physicochemical Properties: The tertiary amine is basic and will be protonated at physiological pH. This property can be exploited to enhance the aqueous solubility and bioavailability of a parent drug molecule.
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Precursor to Heterocycles: The aniline moiety can be used as a starting point for the synthesis of various nitrogen-containing heterocyclic ring systems, such as quinolines or indoles, which are prevalent in many approved drugs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-[1-(Dimethylamino)ethyl]aniline is not widely available, its hazards can be inferred from data on structurally related anilines like N,N-dimethylaniline and other aromatic amines.[7][8] Aniline derivatives are generally considered toxic and require careful handling.
GHS Hazard Classification (Predicted)
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Acute Toxicity: Likely Category 3 or 4 for oral, dermal, and inhalation routes (H301, H311, H331).[8][9]
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Skin Corrosion/Irritation: May cause skin irritation (H315).
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Eye Damage/Irritation: May cause serious eye irritation or damage (H318/H319).[10]
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Carcinogenicity/Mutagenicity: Suspected of causing cancer and/or genetic defects (H351, H341), as is common for many aniline derivatives.[8]
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Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects (H411).[7]
Laboratory Handling and Personal Protective Equipment (PPE)
A stringent safety protocol is mandatory when working with this class of compounds.
Caption: Standard safety workflow for handling toxic aniline derivatives.
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Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
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Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.
References
- Forlani, L., et al. (2008). Unusual Reactions Between Aromatic Carbon Supernucleophiles and 1,2-Diazabuta-1,3-dienes: Useful Routes to New Pyrazolone and Cinnoline Derivatives.
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NextSDS. 3-[2-(dimethylamino)ethyl]aniline — Chemical Substance Information. [Link]
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PubChemLite. 3-[2-(dimethylamino)ethyl]aniline (C10H16N2). [Link]
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Clausius Scientific Press. (2021). Synthesis of aniline analogs containing different secondary amines. [Link]
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Wikipedia. N,N-Dimethylaniline. [Link]
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BorsodChem MCHZ. N-ethylaniline Specifications. [Link]
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PubChem. N,3-Dimethylaniline-d3. [Link]
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PubChem. 3-Ethynyl-N,N-dimethylaniline. [Link]
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Cheméo. Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0). [Link]
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Stenutz. 3-(1-aminoethyl)aniline. [Link]
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Vibzz Lab. (2021). Dimethylaniline : Synthesis. YouTube. [Link]
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NIST WebBook. Aniline, 3-ethyl-. [Link]
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Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]
- Google Patents.
-
Slideshare. (2024). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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ResearchGate. NMR Spectra of Anilines. [Link]
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